Dihexyverine

描述

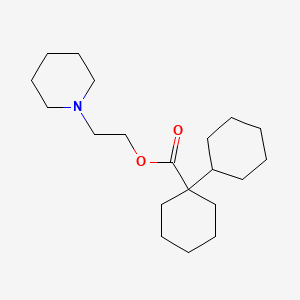

Structure

3D Structure

属性

IUPAC Name |

2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18/h18H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSQDVCVWNXBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204645 | |

| Record name | Dihexyverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-77-3 | |

| Record name | Dihexyverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexyverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihexyverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHEXYVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2FQ66RU9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihexyverine's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyverine is a smooth muscle relaxant recognized for its efficacy in treating spasmodic conditions of the gastrointestinal and genitourinary tracts. Its therapeutic effect stems from a dual mechanism of action: antagonism of muscarinic acetylcholine receptors and direct inhibition of calcium influx through L-type calcium channels in smooth muscle cells. This guide provides an in-depth exploration of these mechanisms, detailing the underlying signaling pathways and the experimental methodologies used to characterize such compounds. While specific quantitative binding and inhibition data for this compound are not extensively available in publicly accessible literature, this document establishes a framework for its pharmacological assessment by presenting data from analogous well-characterized antispasmodic agents and outlining detailed experimental protocols.

Introduction

Smooth muscle contractility is a complex physiological process pivotal to the function of various organ systems, including the gastrointestinal, respiratory, and urogenital tracts. Dysregulation of smooth muscle tone can lead to debilitating conditions characterized by spasms and pain. This compound is a therapeutic agent designed to mitigate these symptoms by inducing smooth muscle relaxation. Its chemical structure, 2-(piperidin-1-yl)ethyl bicyclohexyl-1-carboxylate, contributes to its pharmacological profile. This document serves as a technical resource for researchers and drug development professionals, elucidating the molecular mechanisms by which this compound exerts its effects on smooth muscle tissue.

Core Mechanisms of Action

This compound's relaxant effect on smooth muscle is primarily attributed to two distinct, yet complementary, mechanisms:

-

Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells. By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), it prevents the initiation of the intracellular signaling cascade that leads to muscle contraction.

-

Direct Myolytic Action (Calcium Channel Blockade): Independent of its anticholinergic properties, this compound directly relaxes smooth muscle by inhibiting the influx of extracellular calcium (Ca2+) through L-type voltage-gated calcium channels (VGCCs). This reduction in intracellular Ca2+ concentration interferes with the calcium-dependent signaling pathways essential for the contractile machinery.

Signaling Pathways

Muscarinic Receptor Antagonism

Acetylcholine-induced smooth muscle contraction is predominantly mediated by the M3 subtype of muscarinic receptors. The signaling cascade initiated by M3 receptor activation is depicted below. This compound, by blocking this receptor, abrogates these downstream effects.

Calcium Channel Blockade

The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in initiating and maintaining smooth muscle contraction. This compound directly inhibits these channels, leading to muscle relaxation.

Quantitative Data

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Select Antimuscarinic Drugs

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | Reference |

| Atropine | 1.6 | 2.5 | 1.0 | |

| Dicyclomine | 14 | 130 | 45 | |

| Oxybutynin | 25 | 250 | 10 | |

| Tolterodine | 4.0 | 2.0 | 3.2 | |

| This compound | Data not available | Data not available | Data not available |

Table 2: Calcium Channel Blocking Activity (IC50) of Select Antispasmodic and Vasodilator Drugs

| Compound | Tissue | Stimulus | IC50 | Reference |

| Verapamil | Rabbit Aorta | K+ Depolarization | ~100 nM | |

| Nifedipine | Rat Aorta | K+ Depolarization | 2.9 nM | |

| Papaverine | Rat Aorta | Phenylephrine | ~1 µM | |

| This compound | Various | Various | Data not available |

Experimental Protocols

The following protocols describe standard methodologies that would be employed to determine the quantitative pharmacological parameters of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1, M2, M3).

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

-

Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and a range of concentrations of this compound.

-

Determination of Non-Specific Binding: In a parallel set of wells, incubate the membranes and radioligand with a high concentration of a non-labeled, potent muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Separation of Bound and Free Ligand: After incubation, rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

-

Quantification of Radioactivity: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This protocol describes the methodology to assess the functional antagonism of this compound on agonist-induced smooth muscle contraction and to determine its IC50 value for direct myolytic effects.

Methodology:

-

Tissue Preparation: Dissect a segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Mounting: Mount the tissue strip in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with 95% O2/5% CO2. Attach one end of the tissue to a fixed point and the other to an isometric force transducer.

-

Equilibration: Apply an optimal resting tension and allow the tissue to equilibrate for a set period, with periodic washing.

-

Contraction Induction: Induce a submaximal, stable contraction using a contractile agonist. To assess anticholinergic effects, use a muscarinic agonist like acetylcholine or carbachol. To evaluate direct myolytic effects, use a depolarizing agent like potassium chloride (KCl) to bypass receptor-mediated signaling and directly open voltage-gated calcium channels.

-

Drug Administration: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to obtain a concentration-response curve, from which the IC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) can be determined.

Conclusion

This compound's efficacy as a smooth muscle relaxant is rooted in its dual pharmacological action: blockade of muscarinic M3 receptors and inhibition of L-type voltage-gated calcium channels. This combination of anticholinergic and direct myolytic effects provides a comprehensive approach to mitigating smooth muscle hypercontractility. While specific quantitative data on the potency of this compound at these targets are not extensively documented in the public domain, the experimental frameworks presented in this guide provide a clear path for the detailed characterization of this and other novel antispasmodic agents. Further research to quantify the binding affinities and inhibitory concentrations of this compound is warranted to fully elucidate its pharmacological profile and to inform the development of next-generation smooth muscle relaxants with improved selectivity and efficacy.

Pharmacological Profile of Dihexyverine Hydrochloride: A Technical Guide

Abstract: This document provides an in-depth technical overview of the pharmacological properties of Dihexyverine hydrochloride (CAS RN: 5588-25-0), a synthetic antimuscarinic and spasmolytic agent. It details the compound's dual mechanism of action, encompassing both muscarinic receptor antagonism and direct calcium channel blockade. The guide summarizes available pharmacodynamic, pharmacokinetic, and toxicological data and presents detailed experimental protocols for the in vitro characterization of such a compound. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound hydrochloride's pharmacological profile.

Introduction and Chemical Identity

This compound hydrochloride is an antispasmodic agent with effects similar to atropine.[1][2] It is a tertiary amine antimuscarinic that has been used for the symptomatic treatment of spasms in the gastrointestinal tract. Marketed in France under the trade name Spasmodex, its primary indications include irritable bowel syndrome (IBS), postoperative intestinal spasms, and biliary tract dyskinesia.[3][4] The core structure consists of a bicyclohexyl group linked to a piperidine moiety through an ester bond, with the hydrochloride salt form enhancing its solubility.[3]

| Property | Value | Source |

| IUPAC Name | 2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | [3] |

| CAS Number | 5588-25-0 | [1][3][5] |

| Molecular Formula | C₂₀H₃₆ClNO₂ | [3] |

| Molecular Weight | 357.96 g/mol | [1][3] |

| Structure | Achiral, with a rigid bicyclohexyl backbone. | [3] |

| LogP | 5.29 | [3] |

| Synonyms | Spasmodex, Diverine, Seclin, Olimplex, Neospasmina, JL-1078 | [5][6] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound hydrochloride is the relaxation of smooth muscle tissue. This is achieved through a dual mechanism of action that targets two distinct pathways involved in muscle contraction.[3][7]

Mechanism of Action

This compound hydrochloride's principal mechanism is the competitive antagonism of muscarinic acetylcholine receptors (M1-M5).[3][8] By blocking these G-protein coupled receptors on smooth muscle cells, it inhibits acetylcholine-mediated contractile signals.[8] This anticholinergic activity is the primary source of its spasmolytic effects.[8]

In addition to its antimuscarinic properties, this compound hydrochloride also functions as a direct L-type calcium channel blocker.[3][7] This action impedes the influx of extracellular calcium ions into the smooth muscle cell, a critical step for the initiation and maintenance of muscle contraction.[3][8] The combination of receptor antagonism and ion channel blockade results in a potent spasmolytic effect.[3]

Receptor Affinity and Potency

| Parameter | Detail | Source |

| Primary Target | Muscarinic Acetylcholine Receptors (M1-M5) | [3] |

| Secondary Target | L-type Calcium Channels | [3] |

| Binding Affinity (Ki) | Data not available | N/A |

| Functional Potency (IC₅₀/EC₅₀) | Data not available | N/A |

Pharmacokinetics

Information on the pharmacokinetics of this compound hydrochloride is limited.[3] The available data primarily describe its profile following intramuscular administration.

| Parameter | Value / Description | Source |

| Absorption | Rapid systemic distribution following intramuscular (IM) administration. Oral formulations (tablets/capsules) also exist. | [3][7] |

| Onset of Action (IM) | 10–15 minutes | [3] |

| Duration of Effect | 4–6 hours | [3] |

| Cmax (Peak Concentration) | Data not available | N/A |

| Tmax (Time to Peak) | Data not available | N/A |

| Distribution | High lipid solubility (logP = 5.29) suggests good membrane penetration. | [3] |

| Metabolism | Primarily hepatic via glucuronidation. | [3] |

| Elimination | >70% eliminated via renal excretion. | [3] |

| Half-life (t½) | Data not available | N/A |

Clinical Efficacy and Therapeutic Use

This compound hydrochloride is clinically employed as a spasmolytic agent for various gastrointestinal disorders.[7]

-

Irritable Bowel Syndrome (IBS): It is indicated for the symptomatic relief of abdominal pain and spasm associated with IBS.[3]

-

Other GI Spasms: It is also used for managing postoperative intestinal spasms and biliary tract dyskinesia.[3]

-

Emerging Uses: Some studies suggest potential utility in treating urinary incontinence and bronchospasm, though robust clinical evidence for these applications is lacking.[3]

A clinical trial from 1962 involving 105 patients demonstrated that a 10 mg intramuscular dose resulted in reduced colic pain within 30 minutes for 95% of participants.[3] More recent, large-scale, placebo-controlled clinical trial data is not widely available.

Safety and Toxicology

As an antimuscarinic agent, this compound hydrochloride shares contraindications with other drugs in its class.

-

Contraindications: Use is contraindicated in patients with glaucoma, prostatic hyperplasia, and severe ulcerative colitis.[3]

-

Adverse Effects: Potential side effects are typical of anticholinergic agents and may include dry mouth, blurred vision, constipation, and urinary retention.

-

Toxicology: The acute toxicity has been determined in animal models.

| Parameter | Value | Species | Route |

| LD₅₀ | 212 mg/kg | Mouse | Intraperitoneal (i.p.) |

Experimental Methodologies

Characterizing the pharmacological profile of a compound like this compound hydrochloride involves a suite of standard in vitro and in vivo assays. The following sections detail the typical protocols used.

Muscarinic Receptor Binding Assay

This assay determines the affinity (Ki) of a test compound for muscarinic receptors through competitive displacement of a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize tissue rich in muscarinic receptors (e.g., rat brain cortex or cells expressing recombinant human muscarinic receptors) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspending and re-centrifuging. The final pellet is resuspended in an assay buffer to a specific protein concentration.[8]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 21°C) for a sufficient period (e.g., 90 minutes) to reach binding equilibrium.[8]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[8]

-

Quantification: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

In Vitro Smooth Muscle Functional Assay

This assay measures the functional antagonism of a compound against agonist-induced contractions in an isolated smooth muscle preparation.

Protocol:

-

Tissue Isolation: Humanely euthanize an animal (e.g., guinea pig) and isolate a section of smooth muscle tissue, such as the ileum or bladder detrusor muscle.[10]

-

Mounting: Mount the tissue strip in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.[10]

-

Equilibration: Allow the tissue to equilibrate under a small amount of resting tension for approximately 60 minutes.

-

Agonist Challenge: Generate a cumulative concentration-response curve by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the bath and recording the resulting contractile force.[10]

-

Antagonist Incubation: Wash the tissue to remove the agonist. Then, add a fixed concentration of this compound hydrochloride to the bath and allow it to incubate with the tissue for a set period (e.g., 30 minutes).

-

Second Agonist Challenge: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A competitive antagonist will cause a rightward shift in the curve. The magnitude of this shift can be used to calculate the pA₂ value, a measure of the antagonist's potency.

Conclusion

This compound hydrochloride is a potent antispasmodic agent whose therapeutic efficacy stems from a dual pharmacological mechanism: antagonism of muscarinic acetylcholine receptors and blockade of L-type calcium channels. This combination effectively reduces smooth muscle contractility, providing symptomatic relief in hypermotility disorders of the gastrointestinal tract, such as Irritable Bowel Syndrome. While its clinical use is established, particularly in certain European markets, publicly available quantitative data regarding its receptor binding affinities and detailed human pharmacokinetic parameters are scarce. The experimental protocols detailed herein provide a standard framework for the further characterization of this and similar compounds, which could help to more precisely define its therapeutic window and potential for new indications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.usm.my [eprints.usm.my]

- 9. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Dihexyverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for Dihexyverine hydrochloride, an antimuscarinic agent. The synthesis involves a multi-step process commencing with the formation of key precursors, [1,1'-bicyclohexyl]-1-carboxylic acid and 2-(piperidin-1-yl)ethanol. These intermediates are subsequently reacted via esterification to yield the this compound base, which is then converted to its hydrochloride salt. This document details the experimental protocols for each critical stage, presents quantitative data in structured tables, and includes visual diagrams of the synthetic pathway and experimental workflows to facilitate understanding and replication.

Introduction

This compound hydrochloride is a quaternary ammonium compound with antimuscarinic properties, acting as an antagonist at muscarinic receptors in smooth muscle tissue.[1] Its therapeutic effect lies in the inhibition of acetylcholine-mediated contractions, making it effective in the treatment of gastrointestinal spasms. The molecular structure consists of a bicyclohexyl group linked to a piperidine moiety through an ester bond, with the hydrochloride salt form enhancing its solubility.[1] This guide focuses on the chemical synthesis of this compound hydrochloride, providing a detailed roadmap for its laboratory-scale preparation.

Overall Synthesis Pathway

The synthesis of this compound hydrochloride can be conceptually divided into three main stages:

-

Stage 1: Synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid.

-

Stage 2: Synthesis of 2-(piperidin-1-yl)ethanol.

-

Stage 3: Esterification of the precursors and formation of the hydrochloride salt.

The overall synthetic scheme is depicted below.

Experimental Protocols and Data

Stage 1: Synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid

This crucial intermediate can be synthesized from [1,1'-bicyclohexyl]-1-ol or [1,1'-bicyclohexyl]-2-ol.

Experimental Protocol:

A German patent describes a method wherein at least one compound from the group of [1,1'-bicyclohexyl]-2-ol and [1,1'-bicyclohexyl]-1-ol is reacted with formic acid in the presence of a dehydrating agent such as concentrated sulfuric acid, fuming sulfuric acid, phosphoric acid, or a mixture of phosphoric acid and phosphorus pentoxide. The reaction mixture is then poured onto crushed ice and the resulting carboxylic acid is extracted with an organic solvent like diethyl ether. The organic phase is subsequently treated with an alkaline aqueous solution to form the alkali metal salt of the carboxylic acid, which is then extracted into the aqueous phase. Acidification of the aqueous phase precipitates the desired [1,1'-bicyclohexyl]-1-carboxylic acid.

A reported synthesis of [1,1'-bicyclohexyl]-1-carboxylic acid from formic acid and [1,1'-bicyclohexyl]-1-ol in the presence of sulfuric acid at 5-10°C for 1 hour afforded a yield of 85%.

Quantitative Data:

| Parameter | Value |

| Starting Material | [1,1'-Bicyclohexyl]-1-ol |

| Reagents | Formic acid, Sulfuric acid |

| Reaction Temperature | 5 - 10 °C |

| Reaction Time | 1 hour |

| Yield | 85% |

Stage 2: Synthesis of 2-(Piperidin-1-yl)ethanol

This precursor is prepared via the hydrogenation of 2-pyridineethanol.

Experimental Protocol:

The hydrogenation of 2-pyridineethanol to 2-piperidineethanol can be carried out using various catalytic systems. Common methods include the use of a rhodium on carbon catalyst in an ethanol solvent or a ruthenium dioxide catalyst in methanol. The reaction is typically performed under hydrogen pressure in a suitable reactor. Upon completion, the catalyst is filtered off, and the product is isolated by distillation of the solvent.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Pyridineethanol |

| Catalyst | Rhodium on carbon or Ruthenium dioxide |

| Solvent | Ethanol or Methanol |

| Reaction Type | Catalytic Hydrogenation |

Stage 3: Esterification and Hydrochloride Salt Formation

This final stage involves the formation of the this compound base through esterification, followed by its conversion to the hydrochloride salt.

Experimental Protocol:

Esterification: A general and effective method for the esterification of carboxylic acids with alcohols under mild conditions involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

In a typical procedure, [1,1'-bicyclohexyl]-1-carboxylic acid and 2-(piperidin-1-yl)ethanol are dissolved in a dry, inert solvent like dichloromethane. DMAP is added, and the solution is cooled in an ice bath. Dicyclohexylcarbodiimide is then added portion-wise. The reaction mixture is stirred at room temperature for several hours. The precipitated dicyclohexylurea byproduct is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid and a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound base.[2]

Hydrochlorination: The resulting this compound base is dissolved in a suitable organic solvent such as acetone or isopropanol. A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) is then added dropwise with stirring. The this compound hydrochloride salt precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Quantitative Data (Esterification - General Procedure):

| Parameter | Value |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Work-up | Acid-base extraction |

Visualizations

Synthesis Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound hydrochloride.

Logical Relationship of Key Components

The following diagram illustrates the logical relationship between the key reactants, intermediates, and the final product.

Conclusion

The synthesis of this compound hydrochloride is a feasible multi-step process for a well-equipped organic chemistry laboratory. The successful execution of this synthesis relies on the careful preparation of the key intermediates, [1,1'-bicyclohexyl]-1-carboxylic acid and 2-(piperidin-1-yl)ethanol, followed by a controlled esterification and hydrochlorination. The methodologies outlined in this guide, supported by the provided data and visualizations, offer a solid foundation for researchers and drug development professionals to produce this compound hydrochloride for further study and application. Further optimization of the esterification and purification steps could potentially lead to improved overall yields and purity.

References

The Discovery and Development of Dihexyverine: A Technical Overview

Disclaimer: Detailed historical records and comprehensive preclinical and clinical trial data for Dihexyverine, an older antispasmodic agent, are scarce in publicly accessible scientific literature. This guide synthesizes the available information and, where specific data for this compound is unavailable, provides representative experimental protocols and data frameworks typical for the development of similar antimuscarinic drugs. These examples are for illustrative purposes and should not be considered as specific data for this compound.

Introduction

This compound is a synthetic anticholinergic agent with antispasmodic properties. Chemically, it is 2-(Piperidin-1-yl)ethyl bi(cyclohexane)-1-carboxylate[1]. It has been used in the symptomatic treatment of smooth muscle spasms, particularly in the gastrointestinal and genitourinary tracts, for conditions such as irritable bowel syndrome (IBS) and spastic colon[2]. It is known commercially in some regions under the brand name Spasmodex[3][4][5].

The development of this compound falls into the mid-20th-century era of pharmaceutical chemistry, which saw the synthesis and screening of numerous synthetic analogs of natural compounds to improve upon their therapeutic profiles. While the specific timeline and individuals involved in its discovery are not well-documented in modern databases, its development would have followed the classical path of synthesis, pharmacological screening, and clinical evaluation.

Synthesis

Hypothetical Synthesis Workflow

Protocol for Hypothetical Synthesis:

-

Activation of the Carboxylic Acid: Bicyclohexyl-1-carboxylic acid would first be converted to a more reactive acyl halide, typically the acyl chloride. This can be achieved by reacting the carboxylic acid with an activating agent like thionyl chloride or oxalyl chloride in an inert solvent.

-

Esterification: The resulting bicyclohexyl-1-carbonyl chloride is then reacted with 2-(piperidin-1-yl)ethanol in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the hydrochloric acid byproduct.

-

Purification: The final product, this compound, would be isolated and purified from the reaction mixture using standard techniques such as extraction, chromatography, and crystallization, likely as a hydrochloride salt to improve stability and water solubility.

Preclinical Pharmacology

This compound's therapeutic effect is primarily attributed to its dual mechanism of action on smooth muscle cells.

Mechanism of Action

This compound functions as both an antimuscarinic agent and a calcium channel blocker[2][6].

-

Anticholinergic (Antimuscarinic) Activity: It acts as a competitive antagonist at muscarinic acetylcholine receptors on the surface of smooth muscle cells. By blocking the binding of acetylcholine, a key neurotransmitter for muscle contraction, it prevents the initiation of the intracellular signaling cascade that leads to muscle contraction[6].

-

Calcium Channel Blockade: this compound is also believed to directly interfere with the influx of calcium ions into smooth muscle cells[2][6]. Calcium ions are essential for the contractile process. By modulating calcium channels, the drug further inhibits muscle contraction, leading to relaxation and relief from spasms[6].

References

- 1. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. CAS#:2375267-94-8 | Ethyl 2-(piperidin-4-yl)cyclohexane-1-carboxylate | Chemsrc [chemsrc.com]

- 5. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Dihexyverine: A Technical Guide to its Anticholinergic and Antimuscarinic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dihexyverine is a tertiary amine antimuscarinic agent structurally related to other synthetic spasmolytics. Its primary therapeutic application lies in the treatment of smooth muscle spasms, particularly in the gastrointestinal tract. The pharmacological effects of this compound are primarily attributed to its ability to competitively antagonize the actions of acetylcholine at muscarinic receptors. Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating the contraction of smooth muscles, glandular secretions, and heart rate. By blocking these receptors, this compound effectively reduces the intensity and frequency of muscle spasms, providing relief from associated symptoms.

Mechanism of Action

The principal mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. The antispasmodic effects of this compound are predominantly mediated through the blockade of M2 and M3 receptors on smooth muscle cells.

A secondary mechanism, the blockade of calcium channels, has also been suggested for this compound, which would contribute to its smooth muscle relaxant effects.

Muscarinic Receptor Antagonism

The binding of acetylcholine to M3 receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. This process involves the activation of Gq/11 proteins, stimulation of phospholipase C (PLC), and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium concentration leads to the formation of the calcium-calmodulin complex, which in turn activates myosin light chain kinase (MLCK), resulting in smooth muscle contraction.

This compound, by binding to these muscarinic receptors without activating them, prevents acetylcholine from initiating this cascade, thereby leading to muscle relaxation.

Potential Calcium Channel Blockade

In addition to its antimuscarinic activity, it has been proposed that this compound may directly block L-type voltage-gated calcium channels in smooth muscle cells. This action would inhibit the influx of extracellular calcium, a critical step for sustaining muscle contraction, thus augmenting its spasmolytic effect.

Quantitative Pharmacological Data

Despite a thorough review of the scientific literature, specific quantitative data on the binding affinities (Ki values) of this compound for the five muscarinic receptor subtypes (M1-M5) and its functional inhibitory concentrations (IC50 or pA2 values) from in vitro assays are not publicly available. The following tables are provided as templates for the presentation of such data, which would be crucial for a complete pharmacological profile of the compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| M1 | Data not available | |||

| M2 | Data not available | |||

| M3 | Data not available | |||

| M4 | Data not available | |||

| M5 | Data not available |

Table 2: Functional Antagonism of this compound in Smooth Muscle Preparations

| Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Ileum | Carbachol | pA2 | Data not available | |

| Guinea Pig Ileum | Carbachol | IC50 (nM) | Data not available |

Table 3: Calcium Channel Blocking Activity of this compound

| Preparation | Method | Parameter | Value | Reference |

| Vascular Smooth Muscle | KCl-induced contraction | IC50 (nM) | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticholinergic and antimuscarinic properties of compounds like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for muscarinic receptor subtypes.

-

Membrane Preparation:

-

Tissues (e.g., guinea pig brain for M1/M4, heart for M2, submandibular gland for M3) or cells expressing a specific human muscarinic receptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A constant concentration of a subtype-selective radioligand (e.g., [³H]-pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3) is incubated with the membrane preparation.

-

A range of concentrations of the unlabeled test compound (this compound) is added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Isolated Tissue Bath Assay for Functional Antagonism

This protocol is used to determine the functional potency (pA2 or IC50) of an antagonist in an isolated smooth muscle preparation, such as the guinea pig ileum.

-

Tissue Preparation:

-

A guinea pig is euthanized, and a segment of the ileum is excised and placed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.

-

The longitudinal muscle is carefully stripped from the underlying circular muscle and cut into segments of appropriate length.

-

-

Tissue Mounting:

-

The tissue segments are mounted in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated.

-

One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer to record contractions.

-

The tissue is allowed to equilibrate under a resting tension for a specified period, with regular washing.

-

-

Experimental Procedure (Schild Analysis for pA2):

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established.

-

The tissue is then washed, and a known concentration of the antagonist (this compound) is added and allowed to equilibrate.

-

A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.

-

This process is repeated with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors on smooth muscle cells and the inhibitory effect of this compound.

Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand binding assay to determine the binding affinity of a compound.

Caption: Workflow for Radioligand Binding Assay.

Experimental Workflow for Isolated Tissue Bath Assay

The following diagram illustrates the workflow for an isolated tissue bath experiment to assess the functional antagonism of a compound.

Caption: Workflow for Isolated Tissue Bath Assay (Schild Analysis).

Conclusion

This compound is an effective antispasmodic agent with a primary mechanism of action involving the blockade of muscarinic acetylcholine receptors. While its clinical efficacy is established, a detailed quantitative characterization of its interaction with muscarinic receptor subtypes and its potential effects on calcium channels is not well-documented in publicly available literature. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to further elucidate the precise pharmacological profile of this compound. Such studies are essential for a deeper understanding of its therapeutic actions and for the development of novel antimuscarinic agents with improved selectivity and side-effect profiles.

Dihexyverine's Effect on Calcium Channels in Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyverine is a well-established antispasmodic and anticholinergic agent utilized for the relaxation of smooth muscle. Its therapeutic effect is primarily attributed to a dual mechanism of action: the antagonism of muscarinic acetylcholine receptors and the direct blockade of calcium channels. This guide provides an in-depth technical overview of this compound's effects on calcium channels in smooth muscle cells, consolidating available data, outlining detailed experimental protocols, and illustrating the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the pharmacology of this compound and other smooth muscle relaxants.

Introduction

Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the gastrointestinal and genitourinary tracts. Dysregulation of smooth muscle contractility can lead to conditions such as irritable bowel syndrome (IBS) and other spasmodic disorders. This compound hydrochloride is a pharmaceutical agent recognized for its efficacy in alleviating symptoms associated with these conditions by targeting the underlying mechanism of smooth muscle contraction.[1]

The contraction of smooth muscle cells is intricately regulated by the intracellular concentration of calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺ is the primary trigger for the cascade of events leading to the interaction of actin and myosin filaments, resulting in muscle contraction. This compound exerts its relaxant effect by interfering with this critical step. Its mechanism involves not only the blockade of muscarinic receptors, which reduces the signal for contraction, but also a direct action on calcium channels to inhibit the influx of extracellular Ca²⁺.[1][2]

This guide will delve into the specifics of this compound's interaction with calcium channels, presenting the available quantitative data, detailing the experimental methods used to elucidate these effects, and providing visual representations of the relevant cellular pathways.

Mechanism of Action: A Dual Approach to Smooth Muscle Relaxation

This compound's efficacy as a smooth muscle relaxant stems from its ability to target two key signaling pathways that converge on the regulation of intracellular calcium levels.

Anticholinergic Activity

This compound is a potent antagonist of muscarinic acetylcholine receptors (M1-M5) located on the surface of smooth muscle cells.[2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, initiates smooth muscle contraction by binding to these receptors. This binding triggers a signaling cascade that leads to the production of inositol trisphosphate (IP₃) and a subsequent release of Ca²⁺ from intracellular stores, namely the sarcoplasmic reticulum. By blocking these receptors, this compound effectively inhibits this acetylcholine-induced rise in intracellular calcium, leading to muscle relaxation.[3]

Direct Calcium Channel Blockade

In addition to its anticholinergic properties, this compound directly inhibits the influx of extracellular calcium through voltage-gated calcium channels, with a noted action on L-type calcium channels.[2] These channels are crucial for the sustained phase of smooth muscle contraction. When the cell membrane depolarizes, these channels open, allowing an influx of Ca²⁺ from the extracellular space. This influx not only directly contributes to the increase in cytosolic Ca²⁺ but also triggers further calcium release from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). By physically obstructing these channels, this compound curtails this significant source of activator calcium, thereby promoting muscle relaxation.[3]

The following diagram illustrates the dual mechanism of this compound's action on a smooth muscle cell.

Quantitative Data on this compound's Effects

While the qualitative mechanism of this compound's action is well-described, specific quantitative data on its direct interaction with calcium channels is limited in publicly available literature. The following tables summarize the known pharmacological properties and provide a template for the types of data that would be crucial for a comprehensive understanding of its calcium channel blocking activity.

Table 1: Pharmacodynamic Profile of this compound Hydrochloride

| Parameter | Detail | Source |

| Primary Target | Muscarinic acetylcholine receptors (M1-M5) | [2] |

| Secondary Action | L-type calcium channel inhibition | [2] |

Table 2: Comparative IC₅₀ Values for Calcium Channel Blockers in Smooth Muscle (for context)

| Compound | Tissue/Cell Type | Parameter | Value (M) |

| Pinaverium | Canine Colonic Circular Smooth Muscle | Inhibition of cholinergic responses | 1.0 x 10⁻⁶ |

| Diltiazem | Canine Colonic Circular Smooth Muscle | Inhibition of cholinergic responses | 4.1 x 10⁻⁷ |

| D600 (Gallopamil) | Canine Colonic Circular Smooth Muscle | Inhibition of cholinergic responses | 5.3 x 10⁻⁷ |

Experimental Protocols

The following sections detail the methodologies that can be employed to investigate the effects of this compound on calcium channels in smooth muscle cells. These protocols are based on standard pharmacological and electrophysiological techniques.

Isolated Tissue Bath for Smooth Muscle Contractility

This ex vivo method is fundamental for assessing the functional effect of this compound on smooth muscle contraction.

Objective: To determine the concentration-dependent inhibitory effect of this compound on smooth muscle contractions induced by a depolarizing agent (e.g., KCl) or a muscarinic agonist (e.g., carbachol).

Materials:

-

Animal model (e.g., guinea pig, rat)

-

Isolated smooth muscle tissue (e.g., ileum, colon, bladder)

-

Organ bath system with temperature control and aeration

-

Isometric force transducer and data acquisition system

-

Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution)

-

This compound hydrochloride stock solution

-

Contractile agonists (e.g., KCl, carbachol)

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue. Place the tissue in cold, oxygenated physiological salt solution. Prepare tissue strips or rings of appropriate dimensions.

-

Mounting: Mount the tissue in the organ bath chamber filled with physiological salt solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to the isometric force transducer.

-

Equilibration: Apply an optimal resting tension and allow the tissue to equilibrate for at least 60 minutes, with regular washes.

-

Viability Test: Induce a maximal contraction with a high concentration of KCl to ensure tissue viability.

-

Concentration-Response Curve:

-

Induce a sustained contraction with a submaximal concentration of KCl or carbachol.

-

Once the contraction has stabilized, add this compound in a cumulative, concentration-dependent manner.

-

Record the relaxation at each concentration.

-

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

The following diagram outlines the workflow for the isolated tissue bath experiment.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated smooth muscle cells, providing direct evidence of calcium channel blockade.

Objective: To measure the effect of this compound on voltage-gated calcium currents (ICa) in single smooth muscle cells.

Materials:

-

Isolated single smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular and intracellular (pipette) solutions

-

This compound hydrochloride

Procedure:

-

Cell Isolation: Enzymatically digest a piece of smooth muscle tissue to obtain a suspension of single, viable cells.

-

Patch-Clamp Recording:

-

Transfer the cell suspension to a recording chamber on the microscope stage.

-

Using a micromanipulator, approach a single cell with a fire-polished glass pipette filled with intracellular solution to form a high-resistance seal (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Recording Calcium Currents:

-

Clamp the cell membrane at a holding potential where calcium channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.

-

-

Drug Application: Perfuse the recording chamber with an extracellular solution containing a known concentration of this compound.

-

Post-Drug Recording: Repeat the voltage-step protocol to record calcium currents in the presence of this compound.

-

Data Analysis: Measure the peak amplitude of the calcium currents before and after the application of this compound. Calculate the percentage of current inhibition at different concentrations to determine the IC₅₀ value.

The following diagram illustrates the logical relationship in a patch-clamp experiment to determine the effect of this compound.

Signaling Pathways in Smooth Muscle Contraction and this compound's Intervention

The contraction of smooth muscle is a complex process involving multiple signaling pathways that regulate the intracellular calcium concentration. This compound's dual mechanism allows it to intervene at two critical points in this process.

-

Muscarinic Receptor-Mediated Pathway: Acetylcholine binding to M3 muscarinic receptors activates a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored Ca²⁺. This compound, as a muscarinic antagonist, blocks the initial step of this pathway.

-

Voltage-Gated Calcium Influx: Depolarization of the smooth muscle cell membrane, which can be initiated by various stimuli including neurotransmitters and mechanical stretch, opens L-type voltage-gated calcium channels. The subsequent influx of extracellular Ca²⁺ is a major contributor to the rise in intracellular calcium. This compound directly blocks these channels, inhibiting this influx.

The diagram below provides a detailed view of these signaling pathways and the points of intervention by this compound.

Conclusion

This compound is a multifaceted smooth muscle relaxant that employs both anticholinergic and calcium channel blocking mechanisms to achieve its therapeutic effect. While its antagonism of muscarinic receptors is a key component of its action, the direct inhibition of L-type calcium channels plays a crucial role in reducing the influx of extracellular calcium, a primary driver of sustained smooth muscle contraction. The lack of extensive quantitative data on this compound's direct interaction with calcium channels highlights an area for future research that could further refine our understanding of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for the development of novel and more targeted antispasmodic therapies. A deeper understanding of the molecular interactions between this compound and calcium channels will ultimately contribute to the optimization of treatments for a range of smooth muscle-related disorders.

References

An In-depth Technical Guide to the Stereochemical Features and Achirality of Dihexyverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyverine is an antimuscarinic agent utilized for its spasmolytic properties. A thorough understanding of its stereochemical features is paramount in drug development and for ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive analysis of the stereochemistry of this compound, definitively establishing its achiral nature. Detailed hypothetical experimental protocols for confirming achirality are presented, alongside a summary of its physicochemical properties. This document serves as a critical resource for professionals engaged in the research and development of this compound and related compounds.

Stereochemical Analysis of this compound

This compound, with the IUPAC name 2-(piperidin-1-yl)ethyl 1-cyclohexylcyclohexane-1-carboxylate, possesses a molecular structure that, upon initial inspection, might suggest the potential for chirality.[1] However, a detailed examination of its constituent parts reveals the absence of any stereogenic centers.

A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of this compound, the quaternary carbon at the junction of the two cyclohexane rings is a key point of interest. This carbon is bonded to:

-

A cyclohexyl group.

-

Another cyclohexyl group.

-

A carboxyl group, which is part of an ester linkage.

-

The piperidin-1-ylethyl ester group.

Crucially, the two cyclohexyl groups attached to the central quaternary carbon are identical. This identity of two of the four substituents means this carbon atom does not satisfy the requirements to be a chiral center. The molecule, therefore, possesses a plane of symmetry that bisects the bond connecting the two cyclohexyl rings. The presence of this internal plane of symmetry is a definitive indicator of achirality.

Consequently, this compound does not exhibit enantiomerism and exists as a single, achiral compound.[2] This is further corroborated by databases which explicitly state that this compound is achiral and has no optical activity.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a laboratory and pharmaceutical setting.

| Property | Value | Reference |

| Molecular Formula | C20H35NO2 | [1][3] |

| Molecular Weight | 321.5 g/mol | [1][3] |

| IUPAC Name | 2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate | [1] |

| CAS Number | 561-77-3 | [3] |

| Stereochemistry | Achiral | [2] |

| Optical Activity | None | [2] |

| Defined Stereocenters | 0 | [2] |

| XLogP3 | 5.6 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 6 | [3] |

Experimental Protocols for Confirmation of Achirality

While this compound is documented as achiral, the following detailed experimental protocols are provided as a framework for the empirical confirmation of this property for a given sample. These methods are standard in the stereochemical analysis of pharmaceutical compounds.

Polarimetry

Objective: To measure the optical rotation of a this compound solution. An achiral compound will not rotate the plane of polarized light, resulting in an observed rotation of zero.

Apparatus and Reagents:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flasks

-

Analytical balance

-

This compound sample

-

Ethanol (spectroscopic grade)

Procedure:

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Use a blank (ethanol) to set the zero point.

-

Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample and dissolve it in ethanol in a 100 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogenous.

-

Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the optical rotation.

-

Data Analysis: Record the observed optical rotation. A reading of 0.000° would confirm the absence of optical activity and thus the achirality of the sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To demonstrate the absence of enantiomers in a this compound sample. An achiral compound will elute as a single peak on a chiral column.

Apparatus and Reagents:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

-

This compound sample

-

Mobile phase solvents (e.g., n-hexane and isopropanol, HPLC grade)

-

Filter for sample preparation

Procedure:

-

Method Development (if necessary): While a standard method for an achiral compound on a chiral column is unusual, a screening approach can be used. A typical starting mobile phase for a polysaccharide-based chiral column would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.

-

Chromatographic Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the prepared sample onto the column and monitor the elution profile with the UV detector at a suitable wavelength (determined by the UV spectrum of this compound).

-

Data Analysis: An achiral compound will not be resolved into multiple peaks by a chiral stationary phase. Therefore, the chromatogram should show a single, sharp peak corresponding to this compound. The absence of any additional peaks that could be attributed to an enantiomer confirms the sample's achirality.

Visualizing the Achirality of this compound

The following diagram illustrates the molecular structure of this compound and highlights the key feature that leads to its achirality: the presence of two identical cyclohexyl groups on the central quaternary carbon, which creates a plane of symmetry.

Caption: Structural analysis of this compound revealing its achirality.

Conclusion

The stereochemical features of this compound are straightforward. The molecule is unequivocally achiral due to the presence of a plane of symmetry and the absence of any stereogenic centers. This has significant implications for its synthesis, purification, and therapeutic use, as there is no need to resolve enantiomers. The experimental protocols outlined in this guide provide a robust framework for the routine confirmation of the achirality of this compound in a quality control or research setting. This in-depth guide serves as a foundational document for scientists and professionals in the pharmaceutical industry, ensuring a clear and accurate understanding of this important therapeutic agent's stereochemistry.

References

A Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Dihexyverine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific preclinical pharmacokinetic and metabolism data for Dihexyverine is limited. This guide therefore provides a comprehensive overview of the standard methodologies and expected outcomes for a preclinical assessment of a compound with the structural and therapeutic characteristics of this compound, a synthetic anticholinergic agent.[1][2]

Introduction to this compound and Preclinical Assessment

This compound is an antimuscarinic drug recognized for its spasmolytic properties, primarily used in the treatment of gastrointestinal and genitourinary tract disorders.[3][4] Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, leading to the relaxation of smooth muscles.[5][6] The chemical structure of this compound is 2-(Piperidin-1-yl)ethyl bi(cyclohexane)-1-carboxylate, with the molecular formula C20H35NO2.[7][8]

Preclinical evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics, is a critical phase in drug development.[9] These studies are essential for establishing a safe and effective dosing regimen for first-in-human clinical trials.[10] Understanding the metabolic fate of a drug is equally crucial for identifying active or potentially toxic metabolites.

This technical guide outlines the typical in vivo preclinical studies that would be conducted to characterize the pharmacokinetic profile and metabolic pathways of a compound like this compound.

Preclinical Pharmacokinetic Studies

The primary objective of preclinical pharmacokinetic (PK) studies is to quantify the dynamic processes of a drug's ADME.[11] These studies are typically initiated in rodent models.[12]

A standard preclinical PK study for a compound like this compound would involve the following:

-

Animal Models: Healthy, young adult male and female rats (e.g., Sprague-Dawley or Wistar strains) are commonly used for initial PK studies.[13] The use of these models is well-established and accepted by regulatory authorities.[13]

-

Dose Formulation: For intravenous (IV) administration, this compound would be dissolved in a suitable vehicle to form a clear solution.[14] For oral (PO) administration, it could be formulated as a solution or a suspension.[12][14]

-

Administration and Dosing: A minimum of two routes of administration are typically investigated: intravenous bolus and oral gavage. This allows for the determination of absolute bioavailability. Dose selection is informed by preliminary toxicity and efficacy studies.[11]

-

Sample Collection: Serial blood samples are collected from each animal at predetermined time points post-dosing. Plasma is separated from the blood for analysis. Urine and feces are also collected over a specified period to assess excretion.

The workflow for a typical preclinical pharmacokinetic study is illustrated in the diagram below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. lecturio.com [lecturio.com]

- 6. Anticholinergic - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. This compound | C20H35NO2 | CID 21788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. allucent.com [allucent.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. admescope.com [admescope.com]

- 14. admescope.com [admescope.com]

Dihexyverine: An In-Depth Analysis of Molecular Targets Beyond Muscarinic Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyverine is a well-established synthetic anticholinergic agent, primarily recognized for its antagonist activity at muscarinic acetylcholine receptors. This activity underlies its clinical use as a spasmolytic for gastrointestinal disorders. However, the complete pharmacological profile of this compound, particularly its engagement with molecular targets beyond the muscarinic receptor family, is not extensively documented in publicly accessible research. This guide aims to collate the available information on these non-muscarinic interactions and to provide a technical overview of the standard experimental procedures used to characterize such off-target activities.

Identified Non-Muscarinic Molecular Targets

L-type Calcium Channels

The most cited non-muscarinic activity of this compound is its ability to block L-type calcium channels. This action is described as a "direct calcium channel blockade," which contributes to its spasmolytic effect by reducing intracellular calcium influx and subsequent muscle contraction.[1] This secondary mechanism complements its primary antimuscarinic action.

Unfortunately, specific quantitative data detailing the binding affinity (Ki or Kd) or functional inhibition (IC50 or EC50) of this compound at L-type calcium channels could not be retrieved from the available literature. Without such data, a direct comparison with other known calcium channel blockers or an in-depth structure-activity relationship analysis is not possible.

Sigma Receptors

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are common off-target binding sites for many centrally acting drugs. A thorough search of the literature did not yield any studies that have specifically investigated or identified an interaction between this compound and sigma receptors. Therefore, there is currently no evidence to suggest that this compound binds to or modulates the function of sigma receptors.

Data Presentation

Due to the absence of quantitative data from primary or secondary sources, a comparative data table for this compound's non-muscarinic targets cannot be provided.

Experimental Protocols

While specific protocols for testing this compound at non-muscarinic targets are not available, this section outlines the general methodologies employed to characterize compound interactions with L-type calcium channels and sigma receptors.

Radioligand Binding Assays for L-type Calcium Channels

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or ion channel.

Objective: To determine the binding affinity (Ki) of a test compound for L-type calcium channels.

Principle: This is a competitive binding assay where the test compound (unlabeled) competes with a radiolabeled ligand (e.g., [³H]-nitrendipine, a known L-type calcium channel blocker) for binding to membrane preparations containing L-type calcium channels.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissues rich in L-type calcium channels (e.g., rat cerebral cortex, heart, or smooth muscle) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound.

-

Add a fixed amount of the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

"Non-specific binding" is determined in the presence of a high concentration of an unlabeled standard L-type calcium channel blocker.

-

"Specific binding" is calculated by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Assays for L-type Calcium Channel Function

Patch-clamp electrophysiology is a powerful technique to directly measure the effect of a compound on the function of ion channels.

Objective: To determine the functional inhibition (IC50) of L-type calcium channel currents by a test compound.

Principle: This technique allows for the recording of ionic currents flowing through single or populations of ion channels in a cell membrane. The effect of the test compound on the amplitude and kinetics of these currents is measured.

General Protocol:

-

Cell Preparation:

-

Use a cell line stably expressing the desired L-type calcium channel subtype (e.g., HEK293 cells transfected with Cav1.2).

-

Culture the cells under appropriate conditions.

-

On the day of the experiment, prepare a single-cell suspension.

-

-

Patch-Clamp Recording:

-

A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal ("gigaseal").

-

The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of the total current from the entire cell.

-

The membrane potential is clamped at a holding potential where the channels are mostly closed (e.g., -80 mV).

-

Depolarizing voltage steps are applied to activate the L-type calcium channels, and the resulting inward calcium currents are recorded.

-

A stable baseline current is established before applying the test compound.

-

-

Compound Application and Data Acquisition:

-

The test compound is applied to the cell at various concentrations via a perfusion system.

-

The effect of each concentration on the amplitude of the calcium current is recorded.

-

Washout of the compound is performed to check for reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium current at each test compound concentration.

-

Plot the percentage of current inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assays for Sigma Receptors

Similar to the L-type calcium channel assay, radioligand binding can be used to assess a compound's affinity for sigma-1 and sigma-2 receptors.

Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.

Principle: Competitive binding assay using selective radioligands for each sigma receptor subtype.

General Protocol:

-

Membrane Preparation:

-